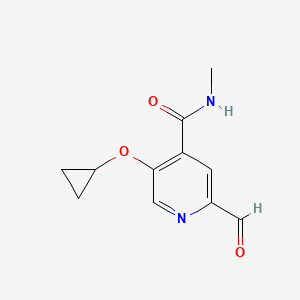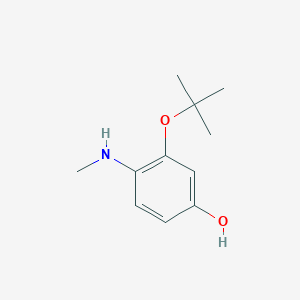
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine typically involves the reaction of 5-chloro-4-fluoropyridine with ethanamine. This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with substituted benzoyl chlorides to form novel amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for substitution reactions and benzoyl chlorides for condensation reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, such as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, which is a key intermediate in the production of JAK2 kinase inhibitors.
Applications De Recherche Scientifique
2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.
Agrochemicals: The compound is explored for its potential use in developing new fungicides and pesticides.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-4-fluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-(5-chloro-4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-4-11-5(1-2-10)3-7(6)9/h3-4H,1-2,10H2 |
Clé InChI |
MEFJIFWETJWPDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1F)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
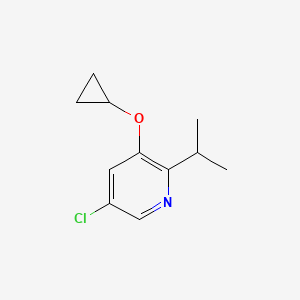
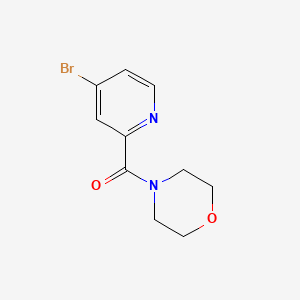
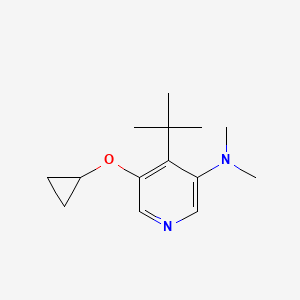
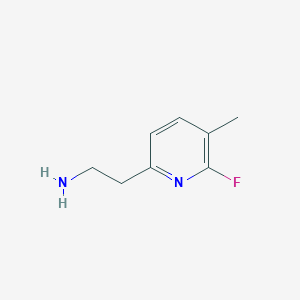
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)


